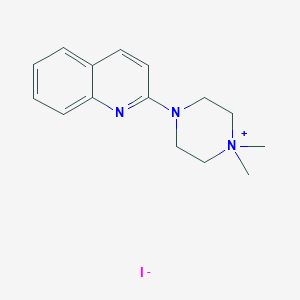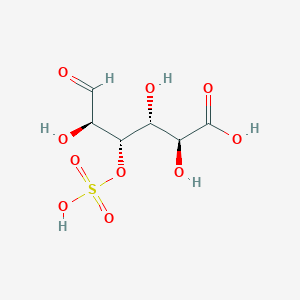
CJCHXUPJGGBJMH-UHFFFAOYSA-L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C16H38I2N2O and a molecular weight of 528.36 g/mol . This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in medical research .
Métodos De Preparación
The synthesis of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves the quaternization of tertiary amines with halocarbons . This reaction typically occurs under mild conditions, with the tertiary amine reacting with an alkyl halide to form the quaternary ammonium salt. The specific synthetic route for this compound involves the reaction of a tertiary amine with diiodomethane in the presence of a suitable solvent .
Análisis De Reacciones Químicas
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide undergoes various chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include halogens and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a structure-directing agent in the synthesis of zeolites . In biology and medicine, it is studied for its antimicrobial properties and potential use in disinfectants and antiseptics . Additionally, it has applications in the industrial sector, particularly in the production of surfactants and fabric softeners .
Mecanismo De Acción
The mechanism of action of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves its interaction with the cell membranes of microorganisms . The compound disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide . it is unique in its specific structure, which includes an oxybis(pentamethylene) group and diiodide ions. This unique structure contributes to its specific properties and applications .
Similar Compounds::- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dichloride
Propiedades
Número CAS |
109448-61-5 |
|---|---|
Fórmula molecular |
C16H38I2N2O |
Peso molecular |
528.29 g/mol |
Nombre IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
CJCHXUPJGGBJMH-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Sinónimos |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione](/img/structure/B25837.png)


